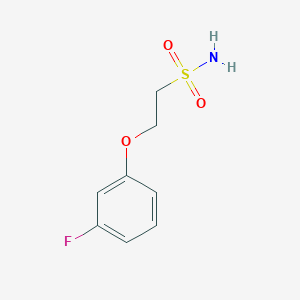
2-(3-Fluorophenoxy)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10FNO3S. It is characterized by the presence of a fluorophenoxy group attached to an ethane sulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethane-1-sulfonamide typically involves the reaction of 3-fluorophenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluorophenol is replaced by the sulfonyl chloride group, forming the desired sulfonamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Fluorophenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Fluorophenoxy)ethane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
- 2-(4-Fluorophenoxy)ethane-1-sulfonamide
- 2-(2-Fluorophenoxy)ethane-1-sulfonamide
- 2-(3-Chlorophenoxy)ethane-1-sulfonamide
Comparison: Compared to its analogs, 2-(3-Fluorophenoxy)ethane-1-sulfonamide exhibits unique properties due to the position of the fluorine atom on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the 3-fluoro derivative may have different electronic and steric effects compared to the 2- or 4-fluoro derivatives, leading to variations in their chemical and biological behavior .
Propriétés
Formule moléculaire |
C8H10FNO3S |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-(3-fluorophenoxy)ethanesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c9-7-2-1-3-8(6-7)13-4-5-14(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) |
Clé InChI |
JXTZRZOFSYBURW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















